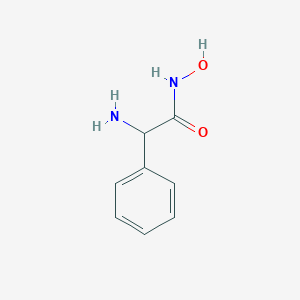

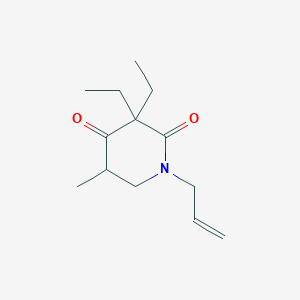

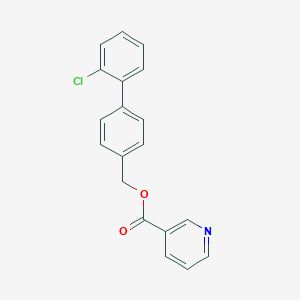

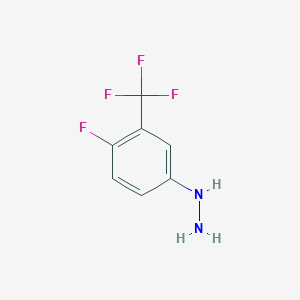

2-amino-N-hydroxy-2-phenylacetamide

Overview

Description

Synthesis Analysis

The synthesis of derivatives of 2-amino-N-hydroxy-2-phenylacetamide and related compounds involves efficient methodologies. For example, Srivani et al. (2018) developed a simple method to synthesize 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives from acid chlorides and 3-(hydroxyimino) phenylpropanamide, characterized by NMR and mass analyses (Srivani et al., 2018). Furthermore, Zhou and Shu (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, achieving high yields and confirming the molecular structure through IR, MS spectroscopy, and elemental analysis (Zhou & Shu, 2002).

Scientific Research Applications

It has been identified as a novel muscarinic M(3) receptor antagonist with potential for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Derivatives of 2-amino-N-hydroxy-2-phenylacetamide show inhibitory activity on detrusor contraction with less mydriatic activity, suggesting their use in treating overactive detrusor (Take et al., 1992).

2-Amino-N-decylacetamide, a related compound, is a potential corrosion inhibitor for mild steel in aqueous hydrochloric acid solution (Gómez et al., 2005).

N-(2-hydroxy phenyl) acetamide, another related compound, exhibits promising anti-arthritic properties and effectively reduces body weight and paw edema volume in adjuvant-induced arthritis rats (Jawed et al., 2010).

2-Phenylisopropyl and t-butyl trichloroacetamidates are useful reagents for esterification of N-protected amino acids under mild neutral conditions, highlighting their utility in chemical synthesis (Thierry et al., 1998).

ZnO-NP catalyzed Ugi type three-component reaction for synthesizing 2-arylamino-2-phenylacetimidamide is efficient, high yielding, and environmentally friendly (Kumar et al., 2013).

Phenylacetate, a related compound, might offer a new approach to treating some hematopoietic neoplasms and severe hemoglobinopathies (Samid et al., 1992).

2-Phenylacetamide (PA) shows estrogen-like effects and could be used for treating perimenopause syndrome (Zeng et al., 2018).

The combination of these substances with aminoglycosides may offer a therapeutic alternative to bacterial resistance and the reduction of side effects (Figueredo et al., 2020).

The compounds possess broad-spectrum antibacterial and antifungal activities against various pathogens (Ertan et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2-amino-N-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNUSPMADOFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370685 | |

| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-hydroxy-2-phenylacetamide | |

CAS RN |

105985-16-8 | |

| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)